molecular formula C8H9ClOS B8792605 Phenol, 4-[(2-chloroethyl)thio]- CAS No. 101637-76-7

Phenol, 4-[(2-chloroethyl)thio]-

Cat. No.: B8792605
CAS No.: 101637-76-7
M. Wt: 188.67 g/mol
InChI Key: KWRYDTVXQNECNO-UHFFFAOYSA-N
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Description

Phenol, 4-[(2-chloroethyl)thio]- is a phenolic compound featuring a para-substituted thioether group linked to a 2-chloroethyl chain. Its molecular formula is C₈H₉ClOS, with a molecular weight of 188.67 g/mol (inferred from structural analogs in ).

Properties

CAS No.

101637-76-7

Molecular Formula

C8H9ClOS

Molecular Weight

188.67 g/mol

IUPAC Name

4-(2-chloroethylsulfanyl)phenol

InChI

InChI=1S/C8H9ClOS/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,5-6H2

InChI Key

KWRYDTVXQNECNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Substituted Phenols

Phenol, 4-(methylthio)- (CAS 1073-29-6)
  • Structure : Features a methylthio (-S-CH₃) group at the para position.
  • Properties : Lower molecular weight (156.23 g/mol ) compared to the target compound. The methylthio group enhances lipophilicity, influencing solubility and membrane permeability .
  • Applications : Used in protein assays (e.g., Folin-Ciocalteu reagent) due to redox activity .
SIB-1553A (CAS not provided)
  • Structure: 4-[[2-(1-methyl-2-pyrrolidinyl)ethyl]thio]phenol hydrochloride.
  • Properties : Acts as a nicotinic acetylcholine receptor ligand with cognitive-enhancing effects in aged rodents .
  • Key Difference : The pyrrolidinyl substituent confers subtype selectivity and neuroactivity, unlike the simpler chloroethyl group in the target compound .

Chloroethyl-Containing Compounds

Bis(2-chloroethylthioethyl)ether (CAS 63918-89-8)
  • Structure : Ether backbone with two 2-chloroethylthioethyl groups.
  • Relevance : Demonstrates that chloroethylthio groups contribute to alkylating activity, a trait likely shared with the target compound .
Nitrogen Mustards (e.g., U150: L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-)
  • Structure: Bis(2-chloroethyl)amino group attached to phenylalanine.
  • Properties: Alkylating agents used in chemotherapy. The amino group facilitates DNA crosslinking, whereas the thioether in the target compound may exhibit slower reactivity .
  • Toxicity : Nitrogen mustards are highly toxic (LD₅₀ < 50 mg/kg in mice), suggesting chloroethyl groups in the target compound may also pose hazards .

Substituent Position and Functional Group Effects

Phenol, 2-chloro-4-ethyl (CAS 18980-00-2)
  • Structure : Ethyl and chloro substituents at ortho and para positions.
  • Properties : Lower polarity than the target compound due to lack of sulfur, impacting solubility and bioavailability .
4-(2-Chloroethoxy)phenol (CAS 100238-55-9)
  • Structure : Chloroethoxy (-O-CH₂CH₂Cl) group at the para position.

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Estimated) Biological Activity
Phenol, 4-[(2-chloroethyl)thio]- C₈H₉ClOS 188.67 -(S-CH₂CH₂Cl) ~2.5* Potential alkylating agent
Phenol, 4-(methylthio)- C₇H₈OS 156.23 -(S-CH₃) 1.8 Redox activity in assays
Bis(2-chloroethylthioethyl)ether C₈H₁₆Cl₂OS₂ 263.25 Dual -(S-CH₂CH₂Cl) ~3.0 Vesicant, alkylating
SIB-1553A C₁₃H₂₀N₂OS⁺ 260.37 -(S-CH₂CH₂-pyrrolidinyl) ~1.5 Cognitive enhancement
4-(2-Chloroethoxy)phenol C₈H₉ClO₂ 172.61 -(O-CH₂CH₂Cl) ~1.2 Lower reactivity than thioether

*Estimated based on octanol/water partition coefficients of similar thioethers ().

Table 2: Toxicity and Hazard Profiles

Compound Name Hazard Class Key Risks Reference
Phenol, 4-[(2-chloroethyl)thio]- Likely hazardous Suspected alkylating agent, irritant Inferred from
Nitrogen Mustards (e.g., U150) EPA Hazardous Waste Carcinogenic, mutagenic
4-(2-Chloroethoxy)phenol GHS Category 2 Skin/eye irritation

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